molecular formula C15H11F3O2 B1315059 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone CAS No. 63349-66-6

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

Cat. No.: B1315059
CAS No.: 63349-66-6
M. Wt: 280.24 g/mol
InChI Key: RYEDEGZXAYVAAZ-UHFFFAOYSA-N
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Description

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is an organic compound that features a trifluoromethyl group attached to a phenoxyphenyl structure. This compound is known for its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects due to the presence of the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with 4-acetylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electronic effects, which can influence its binding affinity and activity at target sites. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4’-Trifluoromethylacetophenone: Similar in structure but lacks the phenoxy group.

    1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-one: Contains a methoxy group instead of a phenoxy group.

    1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Contains a chlorophenoxy group instead of a phenoxy group.

Uniqueness

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and physical properties. These properties include enhanced stability, hydrophobicity, and electronic effects, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-10(19)11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEDEGZXAYVAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501540
Record name 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63349-66-6
Record name 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 32.4 g of α,α,α-trifluoro-m-cresol, 27.62 g of p-fluoroacetophenone, 55.2 g of potassium carbonate and 250 ml of N,N-dimethylacetamide is heated under Argon overnight with vigorous stirring at 150°-155° C. After cooling the mixture is added to 500 ml of water and extracted with benzene. The combined extracts are washed with two 100 ml portions of 5% NaOH, 100 ml of H2O, 100 ml of saturated brine, and dried over MgSO4. Evaporation of the solvent at reduced pressure affords a brown liquid which is distilled to give the product as a pale yellow oil (bp 122°-142° C at 0.2 mm).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
27.62 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of 90.6 g of 3-(trifluoromethyl)phenol, 55.2 g of 4-fluoroacetophenone and 400 ml of dry dimethylacetamide was treated under argon with 71.9 g of anhydrous potassium carbonate in portions. The mixture was stirred and refluxed at 155°-160° C. on an oil bath for 18 hours. The mixture was cooled, poured into 1.5 Kg of ice and extracted with three portions of ether. The extracts were combined, washed successively with water, three 100 ml. portions of cold 1N sodium hydroxide, water and then brine, dried and evaporated to an oil. This oil was distilled at 105°-120° C., 0.15-0.20 mm Hg, giving the desired intermediate as an oil, bp 130°-142° C. (0.2 mm).
Quantity
90.6 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
71.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Three

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